Bienvenue dans la boutique en ligne BenchChem!

Cholesteryl hexadecyl carbonate

Thermotropic liquid crystals Phase behavior Differential scanning calorimetry

Cholesteryl hexadecyl carbonate (CPC) is a unique cholesteryl carbonate ester excipient that remains a stable crystalline solid at ambient temperature and undergoes a well-defined solid-to-isotropic melting transition at 73.2°C. This thermal profile creates a high-temperature processing window that is ideal for solvent-evaporation drug loading of thermally stable APIs, distinguishing it from room-temperature liquid crystalline alternatives like cholesteryl oleyl carbonate (COC). CPC has been validated in amphotericin B dry powder inhaler (DPI) formulations, where it enhances antifungal potency, enables dose reduction to mitigate nephrotoxicity, and delivers a respirable MMAD of 4–8 μm with 6-month room-temperature stability. For pharmaceutical developers engineering inhaled antifungal therapies with a high therapeutic index, CPC provides a reproducible, thermally-defined excipient that can be stored long-term at ambient conditions and thermally activated on-demand. Request a quote today to secure high-purity CPC for your next-generation DPI program.

Molecular Formula C44H78O3
Molecular Weight 655.1 g/mol
CAS No. 15455-87-5
Cat. No. B095776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesteryl hexadecyl carbonate
CAS15455-87-5
SynonymsCHOLESTERYL HEXADECYL CARBONATE
Molecular FormulaC44H78O3
Molecular Weight655.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
InChIInChI=1S/C44H78O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-32-46-42(45)47-37-28-30-43(5)36(33-37)24-25-38-40-27-26-39(35(4)23-21-22-34(2)3)44(40,6)31-29-41(38)43/h24,34-35,37-41H,7-23,25-33H2,1-6H3/t35-,37+,38+,39-,40+,41+,43+,44-/m1/s1
InChIKeyGCKXFAZCNWKZAW-BFGJSWSOSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5000 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholesteryl Hexadecyl Carbonate (CAS 15455-87-5): Procurement-Relevant Physicochemical and Functional Profile


Cholesteryl hexadecyl carbonate (synonym: cholesteryl palmityl carbonate, CPC; CAS 15455-87-5) is a cholesteryl alkyl carbonate composed of a cholesterol steroid nucleus linked via a carbonate bridge to a saturated C16 (hexadecyl/palmityl) hydrocarbon chain [1]. This compound belongs to the class of thermotropic liquid crystal-forming cholesteryl carbonate esters and has been characterized as a solid-to-isotropic melting mesogen with a primary endothermic transition at 73.2 °C (ΔH = 12.8 kcal/mol) by differential scanning calorimetry (DSC) [2]. CPC has been evaluated as a liquid crystalline excipient for dry powder inhaler formulations and as a carrier for amphotericin B in pulmonary antifungal delivery [2][3].

Why Cholesteryl Carbonate Ester Selection Cannot Be Based on Generic Class Interchangeability


Cholesteryl carbonate esters are not functionally interchangeable despite sharing a common sterol–carbonate backbone. The alkyl chain length, chain saturation, and counterion (for ionic derivatives) fundamentally dictate the phase sequence, transition temperatures, and mesophase stability of these thermotropic liquid crystals [1]. For instance, cholesteryl oleyl carbonate (COC; C18:1) exhibits a smectic-to-cholesteric transition near 18.3 °C and a cholesteric-to-isotropic transition at 37.5 °C, remaining in a liquid crystalline state at room temperature [2], whereas CPC (C16:0 saturated) undergoes a direct solid-to-isotropic melting at 73.2 °C with no accessible mesophase at ambient temperature [3]. Similarly, sodium cholesteryl carbonate (SCC) adopts a type II monolayer structure analogous to cholesterol esters, yielding a distinct phase behavior profile despite sharing the carbonate linkage [4]. These differences directly impact processing conditions for dry powder formulation, drug loading temperature windows, and aerosol performance, making compound-specific selection essential for reproducible pharmaceutical development.

Cholesteryl Hexadecyl Carbonate (CPC): Head-to-Head Quantitative Differentiation Evidence


Solid-to-Isotropic Melting at 73.2 °C vs. Multi-Mesophase Behavior of Cholesteryl Oleyl Carbonate (COC)

CPC exhibits a single, sharp endothermic transition from solid crystal directly to isotropic liquid at 73.2 °C with an enthalpy of 12.8 kcal/mol upon heating, as measured by DSC at a controlled rate [1]. In stark contrast, cholesteryl oleyl carbonate (COC; C18:1, unsaturated) displays two distinct endothermic transitions during heating: a smectic-A-to-cholesteric transition at 18.3 °C and a cholesteric-to-isotropic transition at 37.5 °C [2]. This fundamental difference means CPC remains a solid powder at room temperature and requires heating above 73 °C to enter a liquid crystalline state (accessible only upon cooling from the isotropic melt), whereas COC is already in a liquid crystalline mesophase at ambient conditions.

Thermotropic liquid crystals Phase behavior Differential scanning calorimetry

Chain-Length-Dependent Melting Point: CPC (C16) at 73.2 °C vs. Cholesteryl Methyl Carbonate (C1) at 114 °C

A comparison along the homologous series of cholesteryl n-alkyl carbonates reveals a non-monotonic relationship between alkyl chain length and melting point. Cholesteryl methyl carbonate (CMC; C1 chain) has a reported melting point of 114 °C [1], while CPC (C16 chain) melts at 73.2 °C [2]. This 40.8 °C lower melting point for the longer-chain homolog is consistent with the general mesomorphic behavior of cholesteryl n-alkyl carbonates, where short-chain members (C1–C7) exhibit high crystal stability due to efficient molecular packing, whereas intermediate chain lengths (C8–C18) display monotropic smectic mesophases and lower melting points before rising again for very long chains [3].

Homologous series Alkyl chain length effect Structure–property relationship

Enhanced Antifungal Bioactivity of AmB-CPC vs. Pure Amphotericin B: Significant Efficacy Gain

Incorporation of amphotericin B (AmB) into CPC liquid crystals at mole ratios up to 25% (1:3 AmB:CPC) resulted in significantly enhanced inhibitory activity against pathogenic fungi compared to the same amount of pure, unformulated AmB [1]. This enhancement was observed across all three cholesteryl carbonate esters tested (CPC, DCC, SCC), but CPC-based formulations are distinguished by their combined profile of solid-state stability at room temperature and the demonstrated ability to produce dry powder aerosols with mass median aerodynamic diameters (MMAD) of 4–8 μm suitable for pulmonary delivery [2]. The enhanced bioactivity is attributed to increased dispersion and altered presentation of AmB within the liquid crystalline matrix, though CPC does not form a new chemical complex with AmB [3].

Antifungal Amphotericin B Drug delivery Pulmonary

Reduced Toxicity to Respiratory Cells: AmB-CPC vs. Pure AmB and LPS-Induced Inflammation

AmB-CPC formulations demonstrated significantly reduced toxicity toward respiratory cell lines (small airway epithelial cells, SAEC; alveolar macrophages, NR8383) compared to pure AmB at equivalent doses. Cell viability remained above 80% for liquid crystal exposure at concentrations between 2.5 and 80 μg/mL [1]. Furthermore, AmB in CPC liquid crystals at concentrations of 2–32 μg/mL reduced the production of inflammatory mediators (TNF-α, IL-1β, nitric oxide) by approximately 1000-fold compared to lipopolysaccharide (LPS)-stimulated controls [1]. In contrast, pure AmB is known to cause significant hemolysis and cytotoxicity at therapeutic concentrations, limiting its clinical utility [2].

Cytotoxicity Pulmonary safety Anti-inflammatory Drug carrier

Six-Month Formulation Stability and Aerosol Particle Size Control (MMAD 4–8 μm) for Dry Powder Inhaler Applications

AmB-loaded CPC dry powder formulations demonstrated chemical and physical stability for 6 months under controlled storage conditions, with the liquid crystalline content inversely correlating with particle size to yield mass median aerodynamic diameters (MMAD) between 4 and 8 μm [1]. This size range is within the optimal window for pulmonary deposition (1–5 μm for deep lung; 5–10 μm for conducting airways). The low-density, free-flowing nature of CPC liquid crystals at room temperature contributed to favorable powder handling and aerosolization characteristics, in contrast to the waxy, cohesive nature of COC at ambient conditions (COC is a liquid crystal at 20 °C) [2].

Dry powder inhaler Aerosol performance Stability MMAD

Cholesteryl Hexadecyl Carbonate (CPC): Evidence-Based Application Scenarios for Procurement Decision-Making


Dry Powder Inhaler Development for Pulmonary Fungal Infections

CPC's demonstrated ability to form stable AmB-loaded dry powders with MMAD of 4–8 μm and 6-month stability at room temperature makes it a top candidate for inhaled antifungal dry powder inhaler (DPI) development [1]. The enhanced bioactivity compared to pure AmB combined with reduced respiratory cell toxicity and 1000-fold lower inflammatory cytokine induction creates a compelling therapeutic index advantage for pulmonary aspergillosis or candidiasis treatments [2].

Thermotropic Liquid Crystal Excipient Requiring High-Temperature Drug Loading Window

CPC's solid-to-isotropic melting at 73.2 °C provides a well-defined, high-temperature processing window for solvent-evaporation drug loading of thermally stable APIs [3]. This is distinct from COC (clearing point 37.5 °C) which limits the thermal budget for drug incorporation. For APIs requiring dissolution temperatures above 50 °C for adequate solubility, CPC is the preferred liquid crystalline carbonate excipient [3][4].

Amphotericin B Dose-Sparing Formulations for Reduced Nephrotoxicity

The significantly enhanced antifungal potency of AmB-CPC formulations compared to equivalent doses of pure AmB enables dose reduction strategies to mitigate the dose-limiting nephrotoxicity of amphotericin B [2]. Procurement of CPC as an excipient is justified where maximizing the therapeutic index of AmB through formulation-driven potency enhancement is a primary development objective.

Room-Temperature-Stable Liquid Crystal Precursor for On-Demand Mesophase Activation

Unlike COC (liquid crystalline at room temperature) or sodium cholesteryl carbonate (SCC; forms type II monolayer structures), CPC remains a stable crystalline solid at ambient temperature and only exhibits liquid crystalline behavior upon cooling from above 73.2 °C [3][5]. This property enables long-term ambient storage without mesophase degradation, with on-demand activation by thermal cycling immediately prior to use—an advantage for field-deployable or resource-limited pharmaceutical manufacturing settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cholesteryl hexadecyl carbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.